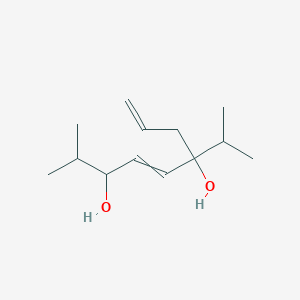
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol is a chemical compound with the molecular formula C15H26O2. It is a type of organic compound that contains both hydroxyl groups and double bonds, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an alkyl or aryl magnesium halide reacts with a suitable precursor to form the desired compound. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes that enhance the yield and purity of the compound. Catalysts such as palladium or platinum are often used to facilitate the hydrogenation or dehydrogenation steps in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bonds can participate in various chemical reactions, altering the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol: Contains similar hydroxyl and double bond functionalities.
γ-Eudesmol: Shares structural similarities with 2-Methyl-6-(propan-2-yl)nona-4,8-diene-3,6-diol.
Selinenol: Another compound with comparable chemical properties.
Properties
CAS No. |
106648-62-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyl-6-propan-2-ylnona-4,8-diene-3,6-diol |
InChI |
InChI=1S/C13H24O2/c1-6-8-13(15,11(4)5)9-7-12(14)10(2)3/h6-7,9-12,14-15H,1,8H2,2-5H3 |
InChI Key |
ZIMVJZYDRQEKEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C=CC(CC=C)(C(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


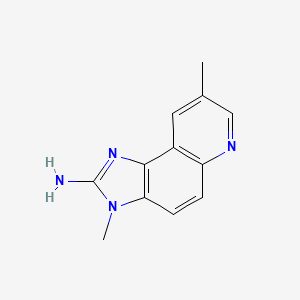
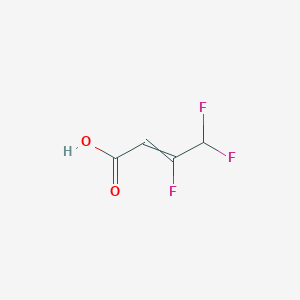

![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
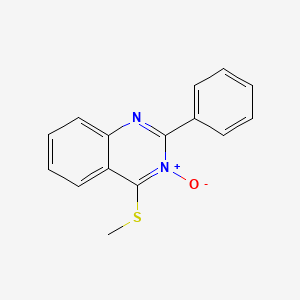
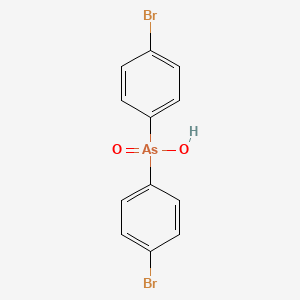
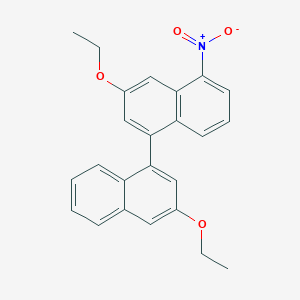
![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
